molecular formula C11H10O3 B3065534 7-hydroxy-4,5-dimethyl-2H-chromen-2-one CAS No. 51786-56-2

7-hydroxy-4,5-dimethyl-2H-chromen-2-one

Cat. No.: B3065534
CAS No.: 51786-56-2
M. Wt: 190.19 g/mol
InChI Key: NDDCAILIRQIWLR-UHFFFAOYSA-N
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Description

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one (CAS 51786-56-2) is a coumarin derivative with a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol . This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry for developing novel therapeutic agents . Recent scientific studies highlight its significant research value in oncology, particularly as a precursor for designing selective inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and XII) . These enzymes are overexpressed in hypoxic tumors and are validated targets for anticancer therapy, as their inhibition can disrupt pH control and tumor progression . Furthermore, structural analogs of this hydroxycoumarin have been investigated as high-affinity ligands for central nervous system receptors, such as 5-HT1A and 5-HT2A, indicating potential applications in neuroscientific research . Researchers value this chromen-2-one core for its simple structure, low molecular weight, and high bioavailability, which are attractive properties in drug discovery programs . Please handle with care; this compound may be harmful if swallowed and causes skin and serious eye irritation . This product is intended for research purposes and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4,5-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8(12)5-9-11(6)7(2)4-10(13)14-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDCAILIRQIWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=CC(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421085
Record name 7-hydroxy-4,5-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-56-2
Record name 7-hydroxy-4,5-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 7 Hydroxy 4,5 Dimethyl 2h Chromen 2 One

Classical Condensation Reactions

The most traditional and widely employed method for synthesizing the coumarin (B35378) core is through acid-catalyzed condensation reactions, with the Pechmann condensation being the most prominent example.

The Pechmann condensation is a straightforward and effective method for synthesizing coumarins from a phenol (B47542) and a β-ketoester. nih.govarkat-usa.org For the specific synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, this reaction involves the condensation of 5-methylresorcinol (orcinol) with a β-ketoester like ethyl acetoacetate (B1235776). ias.ac.in

The key starting materials for synthesizing this compound via the Pechmann reaction are 5-methylresorcinol (orcinol) and ethyl acetoacetate. The hydroxyl groups of 5-methylresorcinol are highly activating, facilitating the electrophilic aromatic substitution by the β-ketoester. The reaction proceeds through a series of steps including transesterification, cyclization, and dehydration to form the final coumarin product. niscpr.res.in

Historically, the condensation of orcinol (B57675) with ethyl acetoacetate was investigated and shown to yield the 7-hydroxy-4,5-dimethylcoumarin structure. ias.ac.in This established the primary classical route to the target compound. The reaction is typically performed by mixing the reactants in the presence of a strong acid catalyst.

Table 1: Reactants in Pechmann Condensation for this compound

Phenol Derivativeβ-KetoesterResulting Coumarin
5-Methylresorcinol (Orcinol)Ethyl AcetoacetateThis compound

Acid catalysis is crucial for the Pechmann condensation to proceed efficiently. niscpr.res.in The acid, which can be a Brønsted acid or a Lewis acid, plays multiple roles in the reaction mechanism. nih.gov

Initially, the acid catalyst protonates the carbonyl group of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of the phenol (5-methylresorcinol). This leads to a transesterification reaction. Subsequently, the acid promotes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), where the activated keto group attacks the electron-rich aromatic ring of the phenol. The final step involves an acid-catalyzed dehydration of the resulting intermediate to form the stable benzopyrone ring system of the coumarin. researchgate.net

A wide array of acid catalysts have been employed for this reaction, ranging from traditional mineral acids to solid acid catalysts.

Table 2: Common Acid Catalysts Used in Pechmann Condensation

Catalyst TypeExamples
Brønsted Acids Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Hydrochloric Acid (HCl) nih.govnih.gov
Lewis Acids Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), Zinc Chloride (ZnCl₂), Indium(III) Chloride (InCl₃) nih.gov
Solid Acids Amberlyst-15, Sulfated Zirconia, Montmorillonite K10, Zeolites niscpr.res.inresearchgate.netresearchgate.net

The choice of catalyst can significantly impact reaction conditions, with highly activated phenols like 5-methylresorcinol often reacting under milder conditions compared to less activated phenols. nih.gov

Pechmann Condensation Reaction Protocols

Modernized Synthetic Approaches

In recent years, efforts to improve the efficiency, reduce reaction times, and minimize the environmental impact of coumarin synthesis have led to the development of modernized protocols. These include microwave-assisted synthesis and the application of green chemistry principles.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.govasianpubs.org In the context of the Pechmann condensation, microwave-assisted synthesis provides a rapid and efficient method for producing coumarins. journalirjpac.com

The protocol typically involves mixing the phenol and β-ketoester with a catalyst, often under solvent-free conditions, and irradiating the mixture in a microwave reactor. The high energy of microwaves accelerates the reaction rate, leading to high yields in a fraction of the time required for conventional heating. researchgate.net For instance, the synthesis of 7-hydroxy-4-methyl coumarin, a closely related compound, has been achieved in as little as 12 minutes with yields up to 87.5% using zirconium sulfate (B86663) tetrahydrate as a catalyst under microwave irradiation. asianpubs.org Another study reported the use of FeF₃ as an efficient catalyst for the microwave-assisted, solvent-free synthesis of various coumarin derivatives. nih.gov These methodologies are directly applicable to the synthesis of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pechmann Reaction (Representative Examples)

MethodCatalystSolventTimeYieldReference
ConventionalH₂SO₄None20-22 hoursGood slideshare.net
MicrowaveFeF₃None7 minutes95% nih.gov
MicrowaveZr(SO₄)₂·4H₂OCyclohexane12 minutes87.5% asianpubs.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In coumarin synthesis, this has translated into the development of protocols that use recyclable catalysts, non-toxic solvents (or no solvent at all), and milder reaction conditions. researchgate.net

Several green approaches have been reported for the Pechmann condensation:

Reusable Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, zeolites, and sulfated zirconia can be easily recovered and reused, minimizing waste. researchgate.netresearchgate.net The use of Amberlyst-15 under solvent-free conditions at 110°C has been shown to produce 7-hydroxy-4-methylcoumarin in yields up to 95%, with the catalyst being recyclable up to five times without a significant loss of activity. scispace.com

Solvent-Free Conditions: Conducting the reaction without a solvent (neat) simplifies the workup procedure, reduces waste, and is often more energy-efficient. nih.gov Many of the modern solid acid and microwave-assisted protocols are performed under solvent-free conditions. nih.gov

Bio-based Catalysts: An innovative approach involves using natural, biodegradable catalysts. For example, tamarind juice has been successfully employed as a biocatalyst for the Pechmann reaction in aqueous conditions, offering an eco-friendly alternative to conventional acid catalysts. researchgate.net

While specific studies detailing catalyst-free synthesis for this compound are limited, the condensation of highly activated phenols like 5-methylresorcinol may proceed with minimal or no catalyst under forcing conditions, although yields are typically lower. nih.gov The focus of green methodologies is often on replacing harsh, corrosive catalysts like sulfuric acid with more benign and reusable alternatives. nih.gov

Nanoparticle-Catalyzed Synthesis

The use of heterogeneous nanocatalysts represents a significant advancement in coumarin synthesis, offering advantages such as high efficiency, ease of separation, and reusability. Various research efforts have demonstrated the utility of nanoparticles in catalyzing Pechmann condensation reactions, which are directly applicable to the synthesis of this compound.

For instance, tailored zinc-titanium oxide nanoparticles (Zn0.925Ti0.075O NPs) have been successfully employed as a solid acid catalyst for Pechmann condensation. nih.gov These nanoparticles facilitate the reaction under mild conditions, providing high yields. The proposed mechanism involves the activation of the β-ketoester by the Lewis acid sites on the nanoparticle surface, followed by electrophilic substitution on the activated phenol, cyclization, and dehydration to yield the coumarin product. nih.gov

In another approach, phosphotungstic acid supported on mesoporous MCM-41 coated NiFe2O4 magnetic nanoparticles has been developed as an efficient and recyclable heterogeneous catalyst for coumarin synthesis. researchgate.net The magnetic nature of these nanoparticles allows for simple recovery using an external magnet, making the process more environmentally friendly and cost-effective. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving optimal yields and selectivity in the synthesis of this compound necessitates a careful study of various reaction parameters. While specific optimization data for the 4,5-dimethyl derivative is limited, extensive studies on the closely related and structurally similar 7-hydroxy-4-methyl-coumarin provide valuable insights into the effects of temperature, solvents, and catalytic systems. The principles derived from these studies are directly applicable to optimizing the synthesis of the target compound.

Systemic Analysis of Temperature and Solvent Effects

Temperature plays a critical role in the Pechmann condensation. Studies on the synthesis of 7-hydroxy-4-methyl-coumarin using the acid catalyst Amberlyst-15 show that increasing the temperature from 40°C to 110°C leads to a significant increase in product yield, peaking at around 95% at 110°C. scispace.com Further increasing the temperature to 150°C results in a decreased yield, likely due to the formation of side products and potential degradation of the catalyst. scispace.comresearchgate.net This suggests that an optimal temperature exists for maximizing product formation while minimizing undesirable side reactions.

Effect of Temperature on Pechmann Condensation Yield of 7-Hydroxy-4-methyl-coumarin scispace.comresearchgate.net
EntryTemperature (°C)Yield (%)
14020
28050
311095
413080
515055

The choice of solvent also profoundly impacts the reaction's efficiency. Research indicates that solvent-free conditions often provide the highest yields for the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. scispace.comresearchgate.net When solvents are used, non-polar solvents like toluene (B28343) tend to be more effective than polar solvents. This is attributed to the ability of non-polar solvents to reduce intermolecular hydrogen bonding in the phenol reactant and to form an azeotrope with the water produced during the reaction, which facilitates its removal and drives the equilibrium towards the product. scispace.com In contrast, polar solvents can lead to cleavage and lower yields. scispace.comresearchgate.net

Effect of Solvent on Pechmann Condensation Yield of 7-Hydroxy-4-methyl-coumarin scispace.comresearchgate.net
EntrySolventYield (%)
1Toluene92
2THF70
31,4-Dioxane50
4EtOH20
5MeOH30
6H₂O20
7Solvent-free95

Evaluation and Screening of Catalytic Systems

A wide array of acidic catalysts has been evaluated for the Pechmann reaction to replace traditional corrosive and hazardous mineral acids like sulfuric acid. jetir.orgyoutube.com The goal is to identify catalysts that are efficient, reusable, and environmentally benign.

Heterogeneous solid acid catalysts are particularly attractive. A comparative study for the synthesis of 7-hydroxy-4-methyl-coumarin screened several catalysts, including Amberlyst-15, Montmorillonite K-10, Zeolite (H-ZSM-5), and traditional acids. scispace.comresearchgate.net Under optimized, solvent-free conditions at 110°C, Amberlyst-15, a sulfonic acid-functionalized resin, demonstrated superior performance, yielding the product in 95% after 100 minutes. scispace.com Other solid acids like Montmorillonite K-10 and H-ZSM-5 also proved effective, though they required longer reaction times or gave slightly lower yields compared to Amberlyst-15. scispace.comresearchgate.net Homogeneous catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid were also effective but present challenges in separation and recycling. scispace.comresearchgate.net

Evaluation of Different Catalysts for Pechmann Condensation scispace.comresearchgate.net
EntryCatalystTime (min)Yield (%)
1Amberlyst-1510095
2Montmorillonite K-1018080
3Zeolite (H-ZSM-5)24075
4p-TSA12090
5H₂SO₄3094
6No Catalyst360Traces

Derivatization and Analog Synthesis of 7 Hydroxy 4,5 Dimethyl 2h Chromen 2 One

Functionalization at the Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is the most common site for derivatization due to its nucleophilicity. Synthetic strategies predominantly involve converting this hydroxyl group into ethers, esters, or using it as an anchor point for more complex heterocyclic moieties.

The conversion of the 7-hydroxyl group to an ether is a fundamental functionalization strategy. This is typically achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated by a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), followed by nucleophilic attack on an alkyl halide. nih.govresearchgate.net This method has been successfully applied to synthesize a range of 7-alkoxy derivatives. researchgate.net

For instance, the reaction of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one with various alkyl halides in the presence of potassium carbonate leads to the corresponding ether derivatives. researchgate.netnih.gov This approach is not limited to simple alkyl chains; it is also used to introduce linker chains for further functionalization. Dibromoalkanes, such as 1,5-dibromopentane, are used to create a terminal halide that can subsequently react with other nucleophiles, effectively tethering different molecular fragments to the coumarin (B35378) core via an alkoxy linker. nih.govmdpi.com

Starting MaterialReagentProductReference
This compoundPropyl bromide7-(propyloxy)-4,5-dimethyl-2H-chromen-2-one researchgate.netnih.gov
This compoundPentyl bromide7-(pentyloxy)-4,5-dimethyl-2H-chromen-2-one researchgate.netnih.gov
5-hydroxy-4,7-dimethyl-2H-chromen-2-one1,5-dibromopentane5-(5-bromopentyloxy)-4,7-dimethyl-2H-chromen-2-one nih.gov
Ethyl 7-hydroxy-2-oxo-chromene-3-carboxylateLong-chain alkyl bromide (e.g., C18H37Br)Ethyl 7-(octadecyloxy)-2-oxo-2H-chromene-3-carboxylate nih.gov

Esterification is another common modification of the 7-hydroxyl group, typically accomplished by reacting the parent coumarin with an acylating agent like an acid anhydride (B1165640) or an acyl chloride. nih.govsciepub.comresearchgate.net These reactions can be performed under various conditions, sometimes requiring a base or catalyst. For example, the acylation of 7-hydroxy-4-methylcoumarin can be achieved using acetic anhydride. researchgate.net This reaction converts the phenolic hydroxyl group into an ester, altering the molecule's polarity and hydrogen bonding capability. The process has been used to synthesize a variety of 7-acyloxycoumarin derivatives. nih.gov

The Baker-Venkataraman rearrangement is a related transformation where a 7-acyloxycoumarin derivative can be converted into a 1,3-diketone, demonstrating the utility of the initial esterification step for more complex syntheses. ijpcbs.com

Starting MaterialReagentProductReference
7-hydroxy-4-methyl-2H-chromen-2-oneAcetic anhydride4-methyl-2-oxo-2H-chromen-7-yl acetate (B1210297) researchgate.net
8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one4-methoxybenzoyl chloride8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate ijpcbs.com
4-hydroxycoumarinsAliphatic acid anhydride3-acyl-4-hydroxycoumarins (via rearrangement) nih.gov

The 7-hydroxyl group serves as a convenient attachment point for various heterocyclic systems. These moieties are often introduced to explore structure-activity relationships for pharmacological purposes. nih.govfigshare.com

Piperazine (B1678402): Piperazine derivatives are frequently linked to the coumarin scaffold via an alkoxy chain. The synthesis is a two-step process: first, the 7-hydroxyl group is reacted with a dibromoalkane to form a bromoalkoxy-coumarin intermediate. nih.gov This intermediate then undergoes a nucleophilic substitution reaction with a desired piperazine derivative to yield the final conjugate. mdpi.comresearchgate.net

Triazole: 1,2,3-Triazole rings are commonly introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The 7-hydroxycoumarin is first converted to its corresponding propargyl ether by reaction with propargyl bromide. nih.gov This alkyne-functionalized coumarin can then be reacted with a variety of organic azides to form a stable, five-membered triazole ring linking the coumarin to another molecular fragment. nih.gov

Thiazole: Thiazole moieties can also be appended to the 7-position. A general method involves first reacting the 7-hydroxycoumarin with a haloacetyl halide (e.g., chloroacetyl chloride) to form an intermediate like 7-(2-chloroacetoxy)-4-methylcoumarin. This reactive intermediate can then be treated with thiourea, which results in the formation of a 2-aminothiazole (B372263) ring attached via an ether linkage. mdpi.comuobaghdad.edu.iq

HeterocycleSynthetic StrategyIntermediateFinal Product ExampleReference
Piperazine Alkylation with dibromoalkane, followed by substitution7-(bromoalkoxy)-coumarin7-(alkoxy)-4-(aryl)piperazinyl-coumarin nih.govmdpi.com
Triazole Propargylation followed by CuAAC "click chemistry"7-(propargyloxy)-coumarin7-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)-coumarin nih.gov
Thiazole Haloacetylation followed by reaction with thiourea7-(haloacetoxy)-coumarin7-((2-amino-1,3-thiazol-4-yl)methoxy)-coumarin mdpi.com

Modifications of the Chromen-2-one Ring System

Beyond functionalizing the hydroxyl group, the core chromen-2-one ring system can also be modified. These reactions typically involve electrophilic aromatic substitution, where the electron-donating nature of the 7-hydroxyl group directs incoming electrophiles to specific positions on the benzene (B151609) ring portion of the scaffold.

The chromen-2-one ring is susceptible to electrophilic substitution. The C-7 hydroxyl group is a powerful activating group, directing electrophiles to the ortho positions (C-6 and C-8). Iodination, for example, can be achieved regioselectively at the C-8 position. This selectivity arises because the C-8 position is sterically accessible and electronically activated by the adjacent hydroxyl group. The synthesis of compounds like 7-hydroxy-8-iodo-2H-chromen-2-one confirms the viability of this reaction. chemsynthesis.com Similarly, nitration of 7-hydroxy-4-methyl coumarin using nitric and sulfuric acid yields both 6-nitro and 8-nitro derivatives, further demonstrating the reactivity of these positions. scispace.com

ReactionPositionReagentProduct ExampleRationaleReference
IodinationC-8Iodine source (e.g., I2, NIS)7-hydroxy-8-iodo-4,5-dimethyl-2H-chromen-2-oneElectronic activation by C-7 OH group chemsynthesis.com
NitrationC-6 / C-8HNO3 / H2SO47-hydroxy-4-methyl-8-nitrocoumarinElectronic activation by C-7 OH group scispace.com

Modifying the ring system can also involve replacing the 7-hydroxyl group with an amine functionality. A notable method for this transformation is the Amide Smiles rearrangement. This process involves a multi-step sequence where the 7-hydroxycoumarin is first O-arylated, and subsequent intramolecular nucleophilic aromatic substitution leads to the formation of a 7-aminocoumarin (B16596) derivative. acs.org For instance, reacting a 7-hydroxycoumarin with an N-aryl-2-chloroacetamide derivative can ultimately yield a 7-(arylamino)coumarin. acs.org This conversion of a phenol (B47542) to an aniline-type structure on the coumarin ring significantly alters the electronic properties and potential reactivity of the scaffold.

Condensation Reactions with Aromatic Aldehydes

Condensation reactions represent a powerful tool for modifying the coumarin scaffold. A notable example is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is fundamental in C-C bond formation and is widely used in the synthesis of coumarin derivatives. researchgate.net For instance, the reaction of 8-formyl-7-hydroxy coumarins with various N,N-disubstituted cyanoacetamides in the presence of a piperidine (B6355638) catalyst yields novel 8-substituted-7-hydroxy coumarin derivatives. researchgate.net

While direct Knoevenagel condensation on the methyl groups of this compound is not extensively detailed in the provided research, related multi-component strategies involving aromatic aldehydes highlight the reactivity of the coumarin system. In a three-component reaction, 7-hydroxycoumarin derivatives can react with aromatic aldehydes and dialkyl acetylenedicarboxylates. The process is believed to proceed through the formation of a reactive zwitterionic intermediate from the reaction of a base, like triethylamine, with the acetylenic ester. This intermediate is then trapped by the phenolic proton of the 7-hydroxycoumarin. The resulting anion subsequently attacks the aromatic aldehyde, leading to the formation of highly functionalized vinyl ethers.

This type of reaction underscores how aromatic aldehydes can be incorporated into the coumarin structure, not by direct condensation with the methyl groups, but as one component in a more complex, one-pot reaction sequence that modifies the 7-hydroxy position.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. sathyabama.ac.in This approach is valued for its atom economy, convergence, and ability to rapidly generate molecular diversity. sathyabama.ac.in

Several MCR strategies are applicable to the this compound scaffold, primarily leveraging the reactivity of the 7-hydroxy group:

Aldehyde and Acetylenic Ester MCR: As mentioned previously, the three-component reaction between a 7-hydroxycoumarin, an aromatic aldehyde, and a dialkyl acetylenedicarboxylate (B1228247) in the presence of a base provides a direct route to complex analogs. This reaction is efficient for creating vinyl ether linkages at the 7-position with appended, functionalized side chains derived from the aldehyde and ester.

Isocyanide-Based MCR: Another powerful MCR involves the reaction of 7-hydroxycoumarin with alkyl isocyanides and dialkyl acetylenedicarboxylates. The reaction proceeds through the initial formation of a zwitterionic species from the addition of the isocyanide to the acetylenic ester. This reactive intermediate is then trapped by the 7-hydroxycoumarin, leading to the synthesis of highly functionalized 4H-chromenes.

Pseudo-MCRs: Strategies such as the Knoevenagel condensation followed by a Michael addition can be employed to construct complex molecules. mdpi.com For example, a pseudo-five-component reaction can synthesize bis(pyrazol-5-ol) derivatives by reacting phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) to form a pyrazolone (B3327878) intermediate, which then undergoes a Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition with a second pyrazolone molecule. mdpi.com These cascade strategies are instrumental in building libraries of diverse compounds from simple precursors.

Strategies for Generating Structural Diversity in this compound Analogs

Generating structural diversity from the this compound core is crucial for exploring its chemical potential. Key strategies focus on modifying the reactive 7-hydroxy group and extending side chains.

Modification of the 7-Hydroxy Group: The phenolic hydroxyl group is the most common site for derivatization.

O-Alkylation and O-Acylation: The synthesis of ether and ester derivatives is a primary strategy. researchgate.net Treatment of this compound with reagents like ethyl bromoacetate (B1195939) or p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate leads to the formation of the corresponding ethers. researchgate.net Similarly, acylation can be achieved using various acyl chlorides or anhydrides. researchgate.net

Table 1: Examples of Derivatives from Modification of the 7-Hydroxy Group of this compound. researchgate.net
ReactantDerivative TypeResulting Compound
p-Toluene sulfonyl chlorideSulfonate Ester4,5-Dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
Ethyl bromoacetateEtherEthyl 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Elaboration of Side Chains: Once a side chain is introduced, typically via O-alkylation, it can be further modified to create more complex analogs.

Hydrazide Formation: The ethyl 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate derivative can be treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, ethyl 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide. researchgate.net

Heterocycle Synthesis: This hydrazide intermediate serves as a building block for various heterocycles. For instance, reaction with carbon disulfide can yield oxadiazole derivatives, while reaction with phenyl isothiocyanate can lead to other complex heterocyclic systems appended to the coumarin core via the ether linkage. researchgate.net

These multi-step strategies, which combine initial derivatization of the core structure with subsequent elaboration of the introduced functional groups, are highly effective for generating a diverse library of analogs from this compound.

Based on a thorough review of available scientific literature, detailed computational chemistry and molecular modeling studies specifically focused on the compound This compound are not sufficiently documented to fulfill the requirements of the requested article outline.

While the synthesis and preliminary biological screening of this compound have been reported, dedicated studies concerning its molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) analysis are not present in the search results.

Research in computational chemistry is extensive for the broader class of coumarin derivatives, particularly for the closely related compound 7-hydroxy-4-methyl-2H-chromen-2-one and its various derivatives. These studies cover molecular docking against targets such as phosphodiesterase-4 (PDE4), succinate (B1194679) dehydrogenase (SDH), and cyclooxygenase (COX) enzymes, as well as QSAR analyses for activities like protein kinase CK2 inhibition.

However, the specific data required to populate the outlined sections for this compound—including its predicted binding affinities for 5-HT1A, 5-HT2A, and COX enzymes, detailed analysis of its intermolecular interactions, conformational binding modes, and its role in predictive QSAR models—is not available. The strict requirement to focus solely on this specific compound prevents the inclusion of data from these related analogs.

Therefore, it is not possible to generate the requested scientifically accurate and detailed article at this time due to the absence of specific research data for this compound in the specified areas of computational and molecular modeling.

Computational Chemistry and Molecular Modeling Studies of 7 Hydroxy 4,5 Dimethyl 2h Chromen 2 One

Quantitative Structure-Activity Relationship (QSAR) Analysis

Internal and External Validation Procedures for QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The success and reliability of any QSAR model are highly dependent on rigorous validation procedures. scribd.com Validation is essential to ensure that a developed model is robust, stable, and has a high predictive capability for new, untested compounds. derpharmachemica.com These validation processes are generally categorized into internal and external validation. basicmedicalkey.comwikipedia.org

Internal Validation

Internal validation assesses the stability and robustness of a model using only the training set, which is the data used to build the model. derpharmachemica.combasicmedicalkey.com The primary goal is to evaluate the model's ability to reproduce the data it was trained on and to ensure it is not a result of a chance correlation. scribd.com Common internal validation techniques include:

Cross-Validation: This is the most widely used internal validation method. A portion of the training data is temporarily removed, and the remaining data is used to build a new model. This new model then predicts the activity of the removed data. This process is repeated until every compound has been excluded once. A key metric derived from this process is the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net

Y-Randomization (or Response Scrambling): In this procedure, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. A robust model should have very low correlation coefficients for the randomized models, confirming that the original model is not based on a chance correlation. scribd.comresearchgate.net

Bootstrapping: This method involves randomly sampling compounds from the training set with replacement to create multiple new training sets of the same size. Models are developed for each bootstrap sample and their performance is averaged. This helps to assess the stability of the model. scribd.com

External Validation

External validation is the most critical test of a QSAR model's predictive power. scispace.com It involves using the model to predict the biological activity of an external test set, which consists of compounds that were not used in the model development process. derpharmachemica.combasicmedicalkey.com This procedure mimics a real-world scenario where the model is used to predict the activity of novel chemical entities.

The dataset is initially split into a larger training set (for model building) and a smaller test set (for validation). The model is built exclusively with the training set and then applied to the test set. The predictive ability is assessed by comparing the predicted activity values with the experimental values for the test set compounds. Several statistical metrics are used to quantify the performance of the external validation, as shown in the table below. semanticscholar.orgnih.gov

MetricDescriptionAcceptable Value
R²pred The squared correlation coefficient between the observed and predicted activities for the test set.> 0.6
RMSEP Root Mean Square Error of Prediction.As low as possible
MAE Mean Absolute Error.As low as possible

Applicability Domain (AD)

A crucial aspect of QSAR model validation is the definition of its Applicability Domain (AD). nih.govirma-international.org The AD is the chemical space of structures, physicochemical properties, and mechanisms of action for which the model can make reliable predictions. basicmedicalkey.comwikipedia.org A prediction for a new compound is considered reliable only if the compound falls within the defined AD of the model. mdpi.com This prevents the use of the model for extrapolation on compounds that are structurally very different from the training set, for which predictions may be inaccurate. nih.gov The AD is defined based on the range of descriptors of the training set compounds. irma-international.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to computational chemistry, providing detailed insights into the electronic structure and properties of molecules like 7-hydroxy-4,5-dimethyl-2H-chromen-2-one. These methods solve the Schrödinger equation (or its approximations) for a given molecule.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a popular and effective quantum mechanical method for computing the electronic structure of molecules. nih.gov It is widely used for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy (most stable) state of the molecule on its potential energy surface.

For a coumarin (B35378) derivative such as this compound, a typical DFT calculation for geometry optimization would be performed using a specific functional and basis set. A common choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or a more extensive one like 6-311+G(d,p). nih.govresearchgate.netresearchgate.net The B3LYP functional offers a good balance between computational cost and accuracy for many organic systems. researchgate.net

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to minimize the total electronic energy until a stationary point is reached. The output of a successful DFT optimization provides:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

A study on 7-hydroxy-4,8-dimethylcoumarin derivatives utilized the B3LYP/6-311G(d,p) level of theory to optimize molecular geometries and calculate electronic energies, demonstrating the applicability of this method to closely related structures. nih.gov

ParameterInformation ObtainedRelevance
Optimized Geometry Bond lengths (Å), Bond angles (°)Provides the most stable 3D structure.
Total Energy Hartrees or kcal/molIndicates the thermodynamic stability of the molecule.
HOMO Energy eVRelates to the ability to donate electrons.
LUMO Energy eVRelates to the ability to accept electrons.
HOMO-LUMO Gap eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment DebyeMeasures the polarity of the molecule.

Energy Minimization Methods for Conformation Analysis

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around its single bonds. The goal is to identify the lowest energy conformers, as these are the most likely to be present under experimental conditions. For flexible molecules, this is achieved through energy minimization algorithms. hakon-art.com

For this compound, the primary source of conformational flexibility would be the rotation of the hydroxyl group's hydrogen atom and the methyl groups. While the coumarin ring system is largely rigid, these substituent rotations can lead to different conformers with varying energies. Energy minimization methods systematically explore the potential energy surface of the molecule to locate energy minima. youtube.com

Two common energy minimization algorithms are:

Steepest Descent: This is a simple and fast algorithm that moves the atoms "downhill" on the potential energy surface in the direction of the negative gradient (the direction of the steepest slope). proquest.commedium.com It is effective at rapidly relieving major steric clashes in an initial, high-energy structure but can be slow to converge as it approaches a minimum. gromacs.org

Conjugate Gradient: This method is more sophisticated than steepest descent. It also uses the gradient to determine the direction of the next step, but it incorporates information from the previous step history to accelerate convergence. youtube.commedium.com This prevents the algorithm from repeatedly moving back and forth across a narrow energy valley, making it more efficient at finding the precise location of the energy minimum. proquest.comresearchgate.net In most cases, the conjugate gradient algorithm is the preferred method for minimizing the energy of a molecule. hakon-art.com

The process involves selecting the rotatable bonds, systematically rotating them by a defined increment, and performing an energy calculation at each step to map the potential energy surface and identify the conformers corresponding to local and global energy minima. researchgate.net

AlgorithmPrincipleAdvantageDisadvantage
Steepest Descent Follows the negative of the gradient to find the local minimum.Fast for initial high-energy structures.Slow convergence near the minimum.
Conjugate Gradient Uses gradient and previous step information to find a new search direction.More efficient and faster convergence near the minimum. medium.comSlower than steepest descent in the early stages of minimization. gromacs.org

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, particularly through the design and analysis of virtual libraries, is a powerful computational strategy in drug discovery to identify promising new compounds before their synthesis. nih.gov This approach allows for the rapid and cost-effective evaluation of a large number of potential derivatives of a lead compound like this compound.

The process begins with the core scaffold of this compound. A virtual library is then constructed by systematically adding a wide variety of chemical substituents (R-groups) at specific, synthetically accessible positions on the coumarin ring. For instance, modifications could be explored at the hydroxyl group or by adding substituents to the benzene (B151609) ring. biointerfaceresearch.com

Once the virtual library is designed, it is subjected to a virtual screening workflow, which typically involves:

Ligand Preparation: The 3D structures of all derivatives in the virtual library are generated and optimized using energy minimization techniques. nih.govbiointerfaceresearch.com

Target Selection and Preparation: A specific biological target, such as an enzyme or receptor implicated in a disease, is chosen. The 3D structure of this protein is obtained, often from a public database like the Protein Data Bank (PDB).

Molecular Docking: This is the core of the screening process. Each designed derivative is computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity, usually as a docking score. ovid.com Derivatives with better (i.e., more negative) docking scores are considered to have a higher potential for biological activity. nih.gov

Filtering and Prioritization: The results from the docking are analyzed. Compounds are ranked based on their docking scores and their predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site. mdpi.com Often, filters for drug-likeness (e.g., Lipinski's Rule of Five) and ADME (Absorption, Distribution, Metabolism, Excretion) properties are applied to prioritize candidates with favorable pharmacokinetic profiles. jchr.orgnih.gov

Mechanistic Investigations of Biological Activities of 7 Hydroxy 4,5 Dimethyl 2h Chromen 2 One

Antioxidant Activity Mechanisms

Coumarins, as a class of phenolic compounds, are recognized for their antioxidant capabilities, which are often attributed to their hydrogen-donating and electron-transferring abilities. nih.govscholaris.ca The antioxidant mechanisms of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one are multifaceted, involving direct interaction with free radicals and modulation of cellular oxidative pathways.

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. This is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays.

In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, which results in the loss of its deep violet color. nih.gov This reaction is monitored spectrophotometrically. The ABTS assay involves the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidant systems. nih.gov The scavenging mechanism can occur through either a direct hydrogen atom transfer (HAT) or a single electron transfer (SET) pathway. researchgate.net For many coumarins, the reaction often involves a fast initial electron transfer followed by a slower hydrogen atom transfer. researchgate.net

Studies on various hydroxycoumarins demonstrate a clear structure-activity relationship, where the presence and position of hydroxyl groups significantly enhance radical-scavenging activity compared to the unsubstituted coumarin (B35378) core. nih.gov Specifically, a hydroxyl group at the 7-position has been shown to improve peroxide scavenging and ferric-reducing power. nih.gov While specific DPPH and ABTS assay results for this compound are part of broader synthetic and screening studies, the data for related compounds underscore the importance of the 7-hydroxy moiety in this activity.

Table 1: Radical Scavenging Activity of Selected Coumarin Derivatives

Compound Assay Activity Metric (IC50) Reference Compound Activity Metric (IC50)
4-hydroxy-6-methoxy-2H-chromen-2-one DPPH 0.05 mM Ascorbic Acid 0.06 mM
4-hydroxy-6-methoxy-2H-chromen-2-one DPPH 0.05 mM BHT 0.58 mM

This table presents data for structurally related coumarin compounds to illustrate the antioxidant potential within this chemical class, as detailed in the cited literature. scholaris.canih.gov

Beyond simple chemical assays, the true biological relevance of an antioxidant is its ability to mitigate oxidative stress within a cellular environment. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. One of the major consequences of oxidative stress is lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage.

Coumarins containing dihydroxy substitutions have been identified as effective inhibitors of iron-ascorbate-dependent microsomal lipid peroxidation, with IC50 values often below 20 µM. nih.gov This suggests a protective effect on cellular membranes. The mechanism involves preventing the propagation of lipid radical chain reactions. While direct studies on this compound in cellular lipid peroxidation models are limited, its structural features, particularly the electron-donating 7-hydroxyl group, support its potential to function similarly.

Reactive oxygen species, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hypochlorous acid (HOCl), are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. nih.gov The antioxidant activity of coumarins is also defined by their ability to directly scavenge these specific ROS.

Antimicrobial Activity Mechanisms

This compound and its derivatives have demonstrated notable bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanisms underlying this activity are believed to involve the disruption of critical bacterial structures and functions.

A primary mechanism for many antimicrobial agents is the compromising of the bacterial cell membrane's integrity. The cell membrane is vital for maintaining cellular homeostasis, controlling the passage of substances, and housing essential processes like the electron transport chain.

Studies on antimicrobial coumarin analogues have shown that they can increase the permeability of the cell membrane. researchgate.net This is often confirmed by observing the release of intracellular components, such as ATP and other cell constituents, into the extracellular environment. researchgate.net Electron microscopy of bacteria treated with these coumarins has revealed visible damage to the cell envelope, leading to the loss of osmotic pressure and eventual cell lysis. researchgate.netnih.gov Cationic antimicrobial peptides, for example, interact with the electronegative bacterial cell surface, leading to pore formation. nih.gov While the precise interaction of the neutral this compound molecule with the membrane is still under investigation, its lipophilic character, enhanced by the dimethyl groups, may facilitate its insertion into or passage through the lipid bilayer, thereby disrupting its structure and function.

Another key antimicrobial strategy is the inhibition of essential microbial enzymes, which halts vital metabolic or structural processes. Coumarin derivatives have been investigated as inhibitors of various enzymes. For instance, different 4-hydroxycoumarin (B602359) derivatives have shown inhibitory potential against enzymes like urease and carbonic anhydrase-II. scielo.br

When an antimicrobial compound enters the cell, it can interfere with multiple intracellular targets. This can include the inhibition of enzymes involved in DNA, RNA, protein, or cell wall synthesis. nih.gov While specific microbial enzyme targets for this compound have not been definitively identified in the literature, its broad-spectrum bactericidal activity suggests that it may act on enzymes that are common and essential to a wide range of bacteria. nih.govresearchgate.net

Broad-Spectrum Activity against Specific Bacterial and Fungal Strains

No specific data regarding the minimum inhibitory concentration (MIC) or zones of inhibition for this compound against named bacterial or fungal strains are available in the reviewed literature.

Anti-inflammatory Activity Mechanisms

Detailed mechanistic studies on the anti-inflammatory properties of this compound are not present in the available literature.

Inhibition of Pro-inflammatory Cytokines

There is no specific information available detailing the inhibitory effects of this compound on pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β.

Cyclooxygenase (COX) Enzyme Inhibition

Research data on the inhibitory activity of this compound against COX-1 or COX-2 enzymes could not be located.

Modulation of Inflammatory Signaling Pathways

There is no available evidence to describe the modulation of key inflammatory signaling pathways, such as NF-κB or MAPK, by this compound.

Anticancer Activity Mechanisms

Specific studies detailing the mechanisms of anticancer activity for this compound are not available.

Induction of Apoptosis in Cancer Cell Lines

No specific data detailing the induction of apoptosis, caspase activation, or effects on apoptotic proteins in any cancer cell line by this compound could be identified in the reviewed scientific literature.

Involvement of Mitochondrial Pathways in Cell Death

The induction of apoptosis, or programmed cell death, is a critical mechanism through which cytotoxic agents can eliminate cancerous cells. The mitochondrial pathway of apoptosis is a key intrinsic route that involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. While direct studies on the involvement of this compound in mitochondrial-mediated cell death are not extensively documented, research on structurally similar coumarin derivatives provides significant insights into the potential mechanisms.

For instance, the related compound 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to induce apoptosis in human lung adenocarcinoma A549 cells through a mitochondria-mediated, caspase-dependent pathway. This process was found to be independent of the generation of reactive oxygen species (ROS). Key molecular events observed in this study included the downregulation of the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein Bax. This modulation of Bcl-2 family proteins is a hallmark of the intrinsic apoptotic pathway, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to cell death.

Furthermore, another study on a synthetic coumarin, 4-methyl-7-hydroxy coumarin, demonstrated its anti-cancer potential against skin cancer in mice by up-regulating apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf-1, Caspase-9, and Caspase-3. This body of evidence strongly suggests that coumarin derivatives, likely including this compound, can trigger the mitochondrial pathway of apoptosis by altering the expression of key regulatory proteins.

Table 1: Effects of Related Coumarin Derivatives on Mitochondrial Pathway Proteins

CompoundCell Line/ModelEffect on Bcl-2 Family ProteinsOther Key Findings
7,8-dihydroxy-4-methylcoumarinHuman lung adenocarcinoma A549 cellsDown-regulation of Bcl-xL and BaxROS-independent, caspase-dependent apoptosis
4-methyl-7-hydroxy coumarinDMBA-induced skin cancer in miceUp-regulation of Bax and BadUp-regulation of Cytochrome c, Apaf-1, Caspase-9, and Caspase-3

Note: This table presents data from studies on compounds structurally related to this compound due to the limited direct research on the specified compound.

Modulation of Cancer Cell Proliferation and Viability

The cytotoxic effects of various coumarin derivatives against a range of cancer cell lines have been documented, indicating their potential to modulate cancer cell proliferation and viability. A study on the synthesis and biological screening of this compound and its derivatives reported that some of these compounds exhibited a high degree of cytotoxic activity. While specific IC50 values for the parent compound were not provided in the available literature, this finding points to its potential as an anti-proliferative agent.

Research on other 7-hydroxycoumarin derivatives has provided more quantitative data. For example, a series of coumarin-hydrazide-hydrazone hybrids derived from 7-hydroxy-4-methylcoumarin showed potent cytotoxic activity against the HepG2 human liver cancer cell line. Specifically, two hybrid compounds exhibited IC50 values of 17.82 ± 2.79 and 7.87 ± 0.88 µg/mL. These values demonstrate a significant inhibitory effect on the proliferation of these cancer cells.

The mechanism behind this cytotoxicity often involves the induction of apoptosis, as discussed in the previous section. By triggering programmed cell death, these compounds effectively reduce the number of viable cancer cells, thereby inhibiting tumor growth. The broad-spectrum cytotoxic activity of coumarins against different cancer cell lines suggests that this compound may also possess the ability to inhibit the proliferation and reduce the viability of various types of cancer cells. However, further specific studies are required to determine its potency and the cell lines most sensitive to its effects.

Table 2: Cytotoxic Activity of Related Coumarin Derivatives on Cancer Cell Lines

CompoundCancer Cell LineIC50 Value
Coumarin-hydrazide-hydrazone hybrid 4HepG2 (Human Liver Cancer)17.82 ± 2.79 µg/mL
Coumarin-hydrazide-hydrazone hybrid 5HepG2 (Human Liver Cancer)7.87 ± 0.88 µg/mL

Note: The data presented is for derivatives of 7-hydroxy-4-methylcoumarin, a compound structurally similar to this compound.

Enzyme Inhibition Mechanisms (Beyond Inflammation)

Urease Inhibitory Potential

A study exploring N-(R-phenyl)-3-carboxamide-coumarin derivatives demonstrated their potential as urease inhibitors against Canavalia ensiformis urease. The inhibitory percentages of these compounds ranged from 42% to 65%. For the most potent compounds in this series, the half-maximal inhibitory concentration (IC50) values were determined, highlighting the influence of different substituents on the phenyl ring on the inhibitory activity. For instance, compounds with a bromo substituent at the ortho and para positions of the phenyl ring showed the highest inhibitory activity. This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the urease enzyme. The findings from these related coumarin derivatives indicate that the coumarin scaffold can serve as a basis for the development of effective urease inhibitors.

Table 3: Urease Inhibitory Activity of N-(R-phenyl)-3-carboxamide-coumarin Derivatives

CompoundR-substituentInhibition Percentage (%)
2a H55
2b 2-Br65
2c 3-Br58
2d 4-Br63
2e 2-NO261
2f 3-NO260
2g 4-NO259
2h 2-Cl60
2i 3-Cl47
2j 4-Cl42

Note: This table shows data for a series of synthetic coumarin derivatives, not this compound, to illustrate the potential of the coumarin scaffold for urease inhibition.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic target for Alzheimer's disease. The coumarin scaffold has been extensively explored for the development of AChE inhibitors. Although specific data for this compound is not available, numerous studies on other coumarin derivatives have demonstrated significant AChE inhibitory activity.

For example, a series of N1-(coumarin-7-yl) derivatives were screened for their in vitro AChE inhibitory activities. These compounds exhibited moderate to potent inhibition, with IC50 values ranging from 42.5 ± 2.68 to 442 ± 3.30 μM. Another study on novel hybrids of coumarin linked to heterocyclic amines identified a compound, 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one, with a significant AChE inhibitory activity (IC50 = 2.42 μM), which was comparable to the standard drug donepezil (B133215) (IC50 = 1.82 μM).

These findings highlight that the coumarin nucleus is a privileged structure for the design of AChE inhibitors. The inhibitory potency can be significantly influenced by the nature and position of substituents on the coumarin ring. Molecular docking studies often reveal that these derivatives can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Various Coumarin Derivatives

Compound SeriesMost Potent CompoundIC50 Value (μM)
N1-(coumarin-7-yl) derivativesCompound 2 42.5 ± 2.68
4-[3-(substituted piperazin-1-yl)propoxy]-2H-chromen-2-ones4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one2.42

Note: This table provides examples of AChE inhibitory activities of different coumarin derivatives to illustrate the potential of this class of compounds, in the absence of specific data for this compound.

Mcl-1 Inhibition for Therapeutic Applications

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is associated with the survival of cancer cells and resistance to chemotherapy, making it an attractive target for cancer therapy. Research has shown that certain coumarin derivatives can act as inhibitors of Mcl-1.

A study focused on the synthesis and structure-activity relationship of coumarins as Mcl-1 inhibitors revealed that the catechol (dihydroxy) group on the coumarin scaffold is a key feature for inhibitory activity. For instance, 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin showed significant improvement in Mcl-1 inhibitory activity compared to their monohydroxy counterparts. The most potent compound identified in this study was 4-trifluoromethyl-6,7-dihydroxycoumarin, which displayed a Ki value of 0.21 ± 0.02 μM and an IC50 value of 1.21 ± 0.56 μM. This indicates a strong binding affinity to the Mcl-1 protein.

These findings suggest that the 7-hydroxy group in this compound could contribute to some level of Mcl-1 inhibitory activity, although the presence of a second hydroxyl group appears to be crucial for high potency. The development of coumarin-based Mcl-1 inhibitors is a promising strategy for overcoming drug resistance in cancer.

Table 5: Mcl-1 Inhibitory Activity of Various Coumarin Derivatives

CompoundKi (μM)IC50 (μM)
6-hydroxycoumarin (B196160)> 20> 20
7-hydroxycoumarin12.8 ± 0.06> 20
6,7-dihydroxycoumarin1.49 ± 0.0410.3 ± 0.21
7,8-dihydroxycoumarin1.75 ± 0.0311.2 ± 0.87
4-trifluoromethyl-6,7-dihydroxycoumarin0.21 ± 0.021.21 ± 0.56

Note: This table presents data for various coumarin derivatives to highlight the structural requirements for Mcl-1 inhibition. Specific data for this compound is not available.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a key aspect of managing type 2 diabetes. Coumarin derivatives have emerged as a promising class of alpha-glucosidase inhibitors.

While there is no specific data on the alpha-glucosidase inhibitory activity of this compound, numerous studies have demonstrated the potent inhibitory effects of other coumarin derivatives. For example, a series of coumarin-chalcone derivatives were synthesized and showed moderate to good inhibitory activity against α-glucosidase, with IC50 values ranging from 24.09 ± 2.36 to 125.26 ± 1.18 µM. The most potent compound in this series was approximately 10 times more active than the standard drug acarbose.

Another study on biscoumarin derivatives also reported prominent inhibitory activity, with IC50 values in the range of 0.62–30.77 μM. Enzyme kinetic studies revealed that these compounds often act as competitive or mixed-type inhibitors of alpha-glucosidase. These results underscore the potential of the coumarin scaffold in the design of new and effective alpha-glucosidase inhibitors for the management of diabetes.

Table 6: Alpha-Glucosidase Inhibitory Activity of Coumarin Derivatives

Compound SeriesRange of IC50 Values (μM)Most Potent Compound IC50 (μM)
Coumarin-chalcone derivatives24.09 ± 2.36 to 125.26 ± 1.1824.09 ± 2.36
Biscoumarin derivatives0.62–30.770.62

Note: This table provides examples of the alpha-glucosidase inhibitory potential of different series of coumarin derivatives, as direct data for this compound is not available.

Tyrosinase Inhibition

There is no available scientific data detailing the mechanistic investigations of this compound as a tyrosinase inhibitor. Research on the structure-activity relationships of other coumarin derivatives suggests that the presence and position of hydroxyl and other substituent groups can influence their inhibitory potential against tyrosinase. However, specific studies to elucidate the mode of inhibition, such as competitive, non-competitive, or uncompetitive binding, have not been conducted for this compound. Consequently, there are no kinetic data, such as IC₅₀ or Kᵢ values, to quantify its potency as a tyrosinase inhibitor. Molecular docking and detailed enzymatic assays, which are crucial for understanding the interaction between an inhibitor and the enzyme's active site, have not been reported for this specific compound.

Receptor Modulation and Antagonism (e.g., Serotonin (B10506) Receptors)

Similarly, the scientific literature lacks specific studies on the modulation or antagonism of serotonin receptors by this compound. The broader class of coumarin derivatives has been investigated for their effects on various receptors, including serotonin receptors, with some compounds showing potential as modulators. These studies often involve attaching different functional groups to the coumarin scaffold to enhance binding affinity and selectivity for specific receptor subtypes like 5-HT₁A and 5-HT₂A.

However, for this compound itself, there are no published radioligand binding assays, functional assays, or in vivo studies to determine its affinity, efficacy (as an agonist, antagonist, or partial agonist), or selectivity for serotonin receptors. Mechanistic insights that would be derived from such studies, including the identification of key structural features responsible for receptor interaction and the resulting downstream signaling effects, are therefore unavailable.

Structure Activity Relationship Sar Studies of 7 Hydroxy 4,5 Dimethyl 2h Chromen 2 One and Its Derivatives

Influence of Hydroxyl Group Position and Subsequent Substitution on Bioactivity

The position and substitution of hydroxyl groups on the coumarin (B35378) ring are fundamental determinants of its biological activity. The phenolic hydroxyl group, particularly at the C-7 position, is a key feature influencing the molecule's physicochemical and pharmacological properties.

Research indicates that the phenolic hydroxyl group is crucial for the antioxidant and antiproliferative activities of coumarins. nih.govpjmhsonline.compjmhsonline.com This is largely attributed to its ability to donate a hydrogen atom, thereby trapping free radicals. pjmhsonline.com Theoretical and experimental studies have explored how the position of the -OH group affects antioxidant capacity, with 6-hydroxycoumarin (B196160) and 7-hydroxycoumarin derivatives showing significant free radical scavenging potential. nih.govbohrium.com The antitumor activity of some natural coumarins has also been linked directly to their antioxidant capabilities. pjmhsonline.com

Conversely, the presence of a free phenolic hydroxyl group can be detrimental to antimicrobial activity. nih.govpjmhsonline.com Chemical modification of the hydroxyl group, such as through methylation or alkylation, often leads to an increase in antimicrobial potency. pjmhsonline.com This enhancement is attributed to an increase in the molecule's lipophilicity, which improves its ability to permeate the cell membranes of microorganisms. nih.govpjmhsonline.com For instance, converting the C-7 hydroxyl group to an ether linkage can significantly boost antibacterial and antifungal effects. nih.gov

Subsequent substitution on the C-7 oxygen atom with various alkoxy chains further modulates the compound's properties. The introduction of these chains can influence aggregation behavior and electronic characteristics, which are critical for interactions with biological targets. nih.gov

Table 1: Effect of C-7 Hydroxyl Group Modification on Bioactivity
Modification at C-7Effect on Physicochemical PropertiesImpact on BioactivityRationale
Free Hydroxyl (-OH)Higher Polarity, H-bond donorIncreases: Antioxidant, Antiproliferative Activity. nih.govpjmhsonline.comDecreases: Antimicrobial Activity. nih.govpjmhsonline.comAbility to donate hydrogen atoms to scavenge free radicals is key for antioxidant effects. pjmhsonline.com Lower lipophilicity hinders microbial cell penetration. nih.gov
Methylation (-OCH3)Increased Lipophilicity, Loss of H-bond donor capabilityDecreases: Antioxidant Activity. pjmhsonline.comIncreases: Antimicrobial Activity. pjmhsonline.comMasking the phenolic proton reduces radical scavenging. pjmhsonline.com Increased lipophilicity enhances permeation into pathogens. pjmhsonline.com
Alkylation (-OR)Increased LipophilicityModulates: Anticancer, Antimicrobial Activity. nih.govmdpi.comAlkyl chain length can be optimized to improve interactions with specific biological targets and enhance cell uptake. mdpi.com

Impact of Methyl Group Positions (C-4 and C-5) on Pharmacological Profiles

The placement of methyl groups on the coumarin scaffold, specifically at the C-4 and C-5 positions, plays a critical role in defining the pharmacological profile of the molecule. These small lipophilic groups can exert significant influence through steric and electronic effects, often enhancing potency and modulating target specificity.

The methyl group at the C-4 position is a common feature in many biologically active coumarins and has been shown to drastically increase the activity for certain targets. nih.gov For example, in a series of 7-substituted coumarin derivatives, the C-4 methyl substitution was found to be a critical factor for enhancing anti-helicase activity. nih.gov Studies on various 7-hydroxy-4-methylcoumarin derivatives have demonstrated their potential as antifungal, anticancer, and anti-inflammatory agents. researchgate.netuomphysics.net

The addition of a second methyl group at the C-5 position, as in the parent compound 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, further refines the molecule's activity. Research suggests that methyl substitutions at positions C-5 and C-7 are crucial for the activity of certain coumarin derivatives. nih.gov It is hypothesized that these methyl moieties may influence the geometrical conformation of the molecule, including any adjoining aryl groups, suggesting a conformation-specific binding interaction with biological targets. nih.gov The synthesis and screening of this compound derivatives have confirmed their potential cytotoxic and bactericidal activities. researchgate.net

Table 2: Influence of Methyl Group Positioning on Bioactivity
Substitution PatternReported Biological ActivityStructural Implication
C-4 Methyl (e.g., 7-Hydroxy-4-methylcoumarin)Antifungal, Anticancer, Anti-inflammatory, Anti-helicase. nih.govresearchgate.netOften enhances potency and is a common motif in active coumarins. nih.gov
C-4 and C-5 Dimethyl (e.g., this compound)Cytotoxic, Bactericidal. researchgate.netMay influence the overall molecular conformation, leading to more specific target binding. nih.gov

Role of Substituents on Diverse Biological Activities

The introduction of halogen atoms onto the coumarin ring is a powerful strategy for modulating biological activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, and can participate in halogen bonding, which may increase affinity for biological targets. nih.gov

Halogenation of 7-hydroxycoumarins, typically at positions C-6 or C-8 (ortho to the hydroxyl group), has been shown to yield compounds with enhanced or novel activities. researchgate.net For instance, brominated 7-hydroxycoumarin-4-ylmethyl esters demonstrate significantly improved one- and two-photon cross-sections, making them efficient for photolysis applications. nih.gov The introduction of halogens can also induce or enhance antiproliferative effects. nih.gov A study on halogenated coumarins revealed that a 6,8-dibromo-substituted derivative exhibited moderate antiproliferative activity against thyroid cancer cells, while being non-toxic to normal cell lines. nih.gov

The type of halogen and its position are critical. Studies on the photophysical properties of 7-hydroxycoumarin showed that ortho-chloro and ortho-bromo substitutions significantly reduced the fluorescence quantum yield, an effect attributed to charge separation and spin-orbit coupling (the "heavy-atom effect"). colab.ws This modification of electronic properties is a key mechanism by which halogens influence bioactivity.

Table 3: Impact of Halogenation on 7-Hydroxycoumarin Derivatives
Halogen/PositionObserved EffectReference Compound
Bromine (multiple positions)Increased two-photon cross section for photolysis. nih.gov7-Hydroxycoumarin-4-ylmethyl esters
Chlorine (ortho to -OH)Reduced fluorescence quantum yield. colab.ws7-Hydroxycoumarin
Bromine (ortho to -OH)Significantly reduced fluorescence quantum yield. colab.ws7-Hydroxycoumarin
Bromine (C-6 and C-8)Moderate antiproliferative activity against thyroid cancer cells. nih.govCoumarin scaffold

Modifying the C-7 position of hydroxycoumarins with alkyl chains of varying lengths or with specific functional groups is a common strategy to tune their pharmacological properties. The length of an attached alkyl chain can significantly influence activity, often by modulating the compound's lipophilicity and its fit within a target's binding pocket.

In a series of coumarin-based hydroxamates designed as anticancer agents, the length of the alkyl chain linked to the coumarin core had a profound impact on activity. mdpi.com It was observed that as the chain length increased, the antiproliferative potency against MCF-7 breast cancer cells also increased. mdpi.com Similarly, studies on 7-alkoxy-appended coumarin derivatives show that the aggregation behavior, a key factor for creating thin films with specific electronic properties, depends on the length of the alkyl chain. nih.gov

Beyond simple alkyl chains, the introduction of other functional groups can confer specific activities. An acetoxy group at the C-7 position was found to be optimal for the anti-breast cancer potential of certain indole-coumarin hybrids. mdpi.com In the context of antifungal agents, O-substitutions on the coumarin ring were found to be essential for activity, with short aliphatic chains and electron-withdrawing groups like nitro (NO₂) or acetate (B1210297) favoring higher potency. mdpi.com

Incorporating heterocyclic moieties into the coumarin scaffold is a highly effective strategy for generating derivatives with novel and often highly specific biological activities. These appended rings can introduce new binding interactions, alter solubility, and target distinct pharmacological pathways.

The piperazine (B1678402) moiety is a particularly well-studied addition. A number of 7-hydroxycoumarin derivatives bearing a piperazine ring have been shown to act as high-affinity antagonists for serotonin (B10506) receptors, particularly the 5-HT₁A subtype. nih.govmdpi.com The basic nitrogen atom of the piperazine ring is thought to be key for this interaction. nih.gov

Other heterocyclic systems also confer potent bioactivities. The introduction of thiosemicarbazide (B42300) and thiazolidinone moieties to 7-hydroxy-4-methylcoumarin resulted in compounds with significantly enhanced antioxidant and antifungal properties. nih.gov In some cases, the resulting thiosemicarbazides showed radical scavenging activity comparable to or better than ascorbic acid. nih.gov Similarly, fusing imidazole (B134444) or oxazole (B20620) rings to the coumarin core has been explored to generate novel compounds with potential antitumor activity. mdpi.com The conjugation of a 7-hydroxycoumarin hybrid with an 8-hydroxyquinoline (B1678124) framework produced a novel inhibitor of cholinesterase enzymes. nih.gov

Table 4: Bioactivity of Coumarin Derivatives with Heterocyclic Moieties
Heterocyclic MoietyLinkage/PositionResulting Biological Activity
PiperazineLinked to C-7 via an alkoxy chainSerotonin (5-HT₁A) receptor antagonism. nih.govmdpi.com
ThiazolidinoneSubstituted on 7-hydroxy-4-methylcoumarinEnhanced antifungal and antioxidant activity. nih.gov
ThiosemicarbazideSubstituted on 7-hydroxy-4-methylcoumarinPotent antioxidant and antifungal activity. nih.gov
8-HydroxyquinolineLinked to C-7 via a CH₂ chainCholinesterase inhibition. nih.gov
Imidazole/OxazoleFused to the coumarin ringPotential antitumor activity. mdpi.com

Correlating Molecular Structure with Specific Pharmacological Target Interactions

Understanding the relationship between a molecule's structure and its activity requires correlating specific chemical features with interactions at the target site. For this compound and its derivatives, molecular modeling and mechanistic studies have provided insights into why certain substitutions are favorable for specific biological targets.

For coumarins acting as Mcl-1 inhibitors, a key anti-apoptotic protein, the presence of a catechol (dihydroxy) group on the benzene (B151609) ring is a critical structural requirement for potent inhibitory activity. nih.gov Methylation of these hydroxyl groups leads to a significant reduction in potency, indicating that the hydroxyls are likely involved in crucial hydrogen bonding interactions within the Mcl-1 binding pocket. nih.gov Furthermore, introducing a hydrophobic, electron-withdrawing group at the C-4 position enhances Mcl-1 inhibition, while a hydrophilic group is detrimental. nih.gov

In the context of enzymatic halogenation, the phenolic hydroxyl group at C-7 is an absolute prerequisite for the activity of the fungal halogenase RadH. researchgate.net The enzyme is highly regioselective, performing halogenation ortho to this hydroxyl group. This suggests that the C-7 hydroxyl is essential for substrate recognition and deprotonation within the enzyme's active site, initiating the electrophilic substitution reaction. researchgate.net

Biosynthetic Pathways and Natural Occurrence of Coumarins

Occurrence of Coumarins in Various Natural Sources (e.g., plant kingdom)

7-hydroxy-4,5-dimethyl-2H-chromen-2-one has been identified as a naturally occurring derivative of chromone. nih.gov It is found in various plants, most notably in Hypericum perforatum, commonly known as St. John's wort, and Scutellaria lateriflora, or American skullcap. nih.gov

The broader family of coumarins is widely distributed throughout the plant kingdom, found in the roots, stems, leaves, flowers, and seeds of numerous species. encyclopedia.pubmdpi.com They are particularly abundant in families such as Apiaceae, Rutaceae, Asteraceae, and Fabaceae. encyclopedia.pubresearchgate.net

Table 1: Natural Sources of this compound and the General Distribution of Coumarins.

CompoundSpecific Natural SourcesGeneral Plant Family Distribution
This compoundHypericum perforatum (St. John's wort), Scutellaria lateriflora (American skullcap) nih.govNot broadly specified, found within Hypericaceae and Lamiaceae families.
Coumarins (General)Widespread across the plant kingdom. encyclopedia.pubmdpi.comApiaceae, Rutaceae, Asteraceae, Fabaceae, Oleaceae, Moraceae, Thymelaeaceae. encyclopedia.pubresearchgate.net

Elucidation of Biosynthetic Precursors and Enzymatic Steps

The biosynthesis of coumarins is a complex process that originates from the shikimic acid pathway, a seven-step metabolic route used by plants for the synthesis of aromatic amino acids. researchgate.netwikipedia.orgnih.govwikipedia.org

Key Biosynthetic Precursors and Pathways:

Shikimic Acid Pathway: This foundational pathway provides the essential aromatic amino acid precursors. researchgate.netwikipedia.org It begins with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate. rsc.org

Phenylpropanoid Pathway: This is the central pathway for coumarin (B35378) biosynthesis. wikipedia.orgresearchgate.netslideshare.netfrontiersin.org It starts with the amino acid L-phenylalanine. researchgate.netwikipedia.org

L-phenylalanine: This aromatic amino acid is the primary starting material for the synthesis of most coumarins. researchgate.netwikipedia.org

Enzymatic Steps:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. researchgate.netwikipedia.org

Hydroxylation: A series of enzymatic hydroxylations of trans-cinnamic acid leads to the formation of p-coumaric acid and other hydroxylated derivatives. researchgate.netwikipedia.org The key enzyme in the hydroxylation of cinnamic acid is trans-cinnamate 4-monooxygenase, which forms p-coumaric acid. wikipedia.org

Isomerization and Lactonization: The process continues with chain isomerization and subsequent lactonization (ring closure) to form the characteristic benzopyrone structure of coumarins, such as umbelliferone, which serves as a precursor for many other coumarin derivatives. researchgate.netfrontiersin.org

While this general pathway is well-established for simple coumarins, the specific enzymatic steps leading to the dimethylated structure of this compound are more complex and involve additional modification steps, such as methylation, which are catalyzed by specific methyltransferase enzymes.

Table 2: Key Precursors and Enzymes in the General Coumarin Biosynthetic Pathway.

Precursor/IntermediateEnzymeProductPathway
Phosphoenolpyruvate + Erythrose 4-phosphateMultiple enzymesChorismic acidShikimic Acid Pathway wikipedia.orgrsc.org
L-phenylalaninePhenylalanine ammonia-lyase (PAL)trans-Cinnamic acidPhenylpropanoid Pathway researchgate.netwikipedia.org
trans-Cinnamic acidtrans-cinnamate 4-monooxygenase (C4H)p-Coumaric acidPhenylpropanoid Pathway wikipedia.org
p-Coumaric acidMultiple enzymesUmbelliferone (a simple coumarin)Phenylpropanoid Pathway researchgate.netfrontiersin.org

Potential for Isolation and Characterization from Botanical Extracts

The isolation and characterization of coumarins from plant sources involve standard phytochemical techniques. For a compound like this compound, a general procedure would be followed.

Isolation Methods:

Extraction: The plant material (e.g., from Hypericum perforatum or Scutellaria lateriflora) is typically extracted with solvents of varying polarities, such as methanol, ethanol, or chloroform, to obtain a crude extract. mdpi.com

Fractionation: The crude extract is then partitioned between immiscible solvents to separate compounds based on their polarity.

Chromatography: Column chromatography is extensively used for the separation of individual compounds from the fractions. mdpi.com Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC). hilarispublisher.com

Characterization Techniques:

Once isolated, the structure of the compound is elucidated using a combination of spectroscopic methods:

UV Spectroscopy: Helps in identifying the chromophore system characteristic of coumarins. mdpi.com

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. mdpi.com

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. nih.gov

Ecological and Biological Roles of Naturally Occurring Chromen-2-ones

Chromen-2-ones (coumarins) play a variety of significant roles in the life of a plant, primarily related to defense and interaction with the environment. acs.org

Defense Against Pathogens: Coumarins can act as phytoalexins, which are antimicrobial compounds produced by plants upon infection by pathogens like fungi and bacteria. encyclopedia.pubnih.gov Their accumulation at the site of infection helps to inhibit the growth and spread of the invading microorganism. encyclopedia.pub

Defense Against Herbivores: Many coumarins are toxic or act as feeding deterrents to insects and other herbivores, thus protecting the plant from being eaten. researchgate.netresearchgate.net

Response to Abiotic Stress: Plants secrete coumarins from their roots in response to environmental stresses such as iron deficiency. encyclopedia.pubnih.govuu.nl These compounds can help to mobilize and chelate iron in the soil, making it more available for uptake by the plant roots. nih.gov

Allelopathy: Some plants release coumarins into the soil, where they can inhibit the germination and growth of neighboring competitor plants. researchgate.net This chemical warfare, known as allelopathy, gives the coumarin-producing plant a competitive advantage.

UV Light Protection: The ability of coumarins to absorb UV light suggests they may play a role in protecting plants from the damaging effects of solar radiation. encyclopedia.pub

Signaling Molecules: Coumarins can act as signaling molecules that regulate interactions between the plant and microbes in the rhizosphere (the soil region around the roots). encyclopedia.pubresearchgate.net

Future Research Directions and Translational Perspectives for 7 Hydroxy 4,5 Dimethyl 2h Chromen 2 One

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, and Perkin reactions. eurekaselect.com While effective, these methods often involve harsh conditions, hazardous solvents, and catalysts that generate significant chemical waste. eurekalert.orgeurekaselect.com Future research must prioritize the development of novel and sustainable synthetic pathways for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, aligning with the principles of green chemistry. eurekalert.orgnih.gov

Key areas of exploration include:

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as grinding or ball-milling, to drive chemical reactions. rsc.orgtandfonline.com A mechanochemical Pechmann condensation, for instance, could offer a high-yield, ambient temperature, and scalable route to the target compound, significantly reducing solvent use and energy consumption. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. kjscollege.com Microwave-assisted Knoevenagel condensations have already proven successful for other coumarins and represent a promising avenue. kjscollege.com

Reusable Catalysts: The use of reusable solid acid catalysts, such as silica-supported perchloric acid (HClO₄·SiO₂), offers a greener alternative to conventional homogeneous catalysts like sulfuric acid. rsc.orgresearchgate.net These catalysts are often cheaper, less corrosive, and can be easily recovered and reused, minimizing waste. rsc.org

Deep Eutectic Solvents (DES): Acting as both solvent and catalyst, DES are biodegradable and inexpensive alternatives to volatile organic solvents. nih.govresearchgate.net Their application in Pechmann condensations has shown excellent yields in short reaction times. researchgate.net

MethodTraditional Approach (e.g., H₂SO₄)Green Chemistry Approach
Catalyst Strong mineral acids (corrosive, non-reusable)Reusable solid acids, biodegradable DES nih.govrsc.org
Solvent Volatile organic solvents (often toxic)Solvent-free (mechanochemistry), water, or DES rsc.orgkjscollege.com
Energy Prolonged heatingMicrowave, ultrasound, or ambient temperature tandfonline.comkjscollege.com
Waste Significant acid and solvent wasteMinimal waste, catalyst recyclability eurekalert.orgrsc.org
Efficiency Variable yields, long reaction timesOften higher yields, shorter reaction times rsc.orgkjscollege.com

Design and Synthesis of Advanced Analogs with Tuned Bioactivity Profiles

The therapeutic potential of a lead compound is rarely optimal in its natural or initial form. A crucial future direction is the rational design and synthesis of advanced analogs of this compound to enhance potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationships (SAR) of the coumarin scaffold. benthamdirect.comnih.gov

Future synthetic campaigns should focus on:

Modification of the 7-Hydroxy Group: This position is a prime target for modification. Conversion to ethers or esters can modulate solubility and cell permeability. For example, introducing prenyl or geranyl groups has been shown to influence the antifungal activity of other 7-hydroxycoumarins. mdpi.com

Substitution at the C3 and C4 Positions: The biological activity of coumarins is highly dependent on the substituents at these positions. nih.gov Introducing hydrophobic, electron-withdrawing groups like trifluoromethyl at the C4 position has significantly enhanced the inhibitory activity of 6,7-dihydroxycoumarins against the Mcl-1 protein in cancer treatment. nih.gov Hybridizing the scaffold by linking other pharmacologically active moieties (e.g., chalcones, triazoles, isatin) to these positions can create multifunctional molecules with novel therapeutic profiles. mdpi.commdpi.com

Bioisosteric Replacement: Replacing the methyl groups at the C4 and C5 positions with other functional groups (e.g., halogens, small alkyl chains) can fine-tune the molecule's steric and electronic properties, potentially leading to improved target binding and selectivity.

PositionModification StrategyPotential Outcome
C7-OH Alkylation, AcylationModulated solubility, cell permeability, pro-drug design mdpi.com
C4-CH₃ Substitution with hydrophobic groups (e.g., -CF₃)Enhanced target binding affinity (e.g., enzyme inhibition) nih.gov
C3 Addition of aryl or heterocyclic ringsCreation of hybrid molecules with dual-action potential benthamdirect.commdpi.com
Benzene (B151609) Ring Introduction of halogens or nitro groupsAltered electronic properties, potentially increased potency mdpi.comnih.gov

Multi-Target Pharmacological Profiling and Polypharmacology Studies

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, involving multiple biological pathways. nih.govresearchgate.net Single-target drugs may have limited efficacy. The concept of polypharmacology—designing single molecules that can modulate multiple targets—is a promising therapeutic strategy. nih.gov The coumarin scaffold is an ideal starting point for developing multi-target agents. nih.govnih.gov

Future research should pivot from single-target screening to a more holistic pharmacological evaluation of this compound and its analogs. This involves:

Broad-Spectrum Kinase Profiling: Screening against a large panel of kinases to identify potential anti-cancer or anti-inflammatory activities, as many signaling pathways in these diseases are regulated by kinases.

Enzyme Inhibition Panels: Assessing inhibitory activity against key enzyme families implicated in disease, such as monoamine oxidases (MAOs) and cholinesterases (ChEs) for neurodegenerative diseases, or carbonic anhydrases for various pathologies. nih.govnih.govfrontiersin.org

Phenotypic Screening: Utilizing cell-based assays to identify desired physiological outcomes (e.g., induction of apoptosis, reduction of inflammation) without a preconceived target. frontiersin.org This can uncover novel mechanisms of action and unexpected therapeutic applications.

For instance, coumarin-based hybrids have been designed to simultaneously inhibit cholinesterases and monoamine oxidase B, offering a multi-pronged approach to treating Alzheimer's disease. nih.gov

Advanced Mechanistic Elucidation Utilizing Systems Biology and Omics Technologies

To translate a promising compound into a clinical candidate, a deep understanding of its mechanism of action is essential. Beyond identifying a primary target, it is crucial to understand how the compound affects the entire biological system. Systems biology, powered by "omics" technologies, provides the tools for this comprehensive analysis. creative-proteomics.com

Future mechanistic studies on this compound should integrate:

Transcriptomics (RNA-seq): To analyze how the compound alters gene expression on a global scale, revealing which cellular pathways are activated or suppressed.

Proteomics: To identify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular functions.

Metabolomics: To profile changes in small-molecule metabolites, offering a snapshot of the compound's impact on cellular metabolism and identifying potential biomarkers of its activity. creative-proteomics.comnih.gov

By combining these datasets, researchers can construct detailed network models of the compound's biological effects, identify both on-target and off-target interactions, and predict potential efficacy. creative-proteomics.com

Integration of Computational Drug Discovery for Lead Optimization of Chromen-2-one Scaffolds

Computational approaches are indispensable for accelerating the drug discovery pipeline, from hit identification to lead optimization. longdom.orgnih.gov For this compound, in silico methods can guide the rational design of superior analogs, saving significant time and resources. biointerfaceresearch.com

Key computational strategies to be employed include:

Molecular Docking: To predict the binding modes and affinities of designed analogs against specific biological targets (e.g., enzyme active sites). chemrxiv.orgfrontiersin.org This helps prioritize which compounds to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structures of coumarin derivatives with their biological activities. nih.govnih.gov These models can then predict the activity of novel, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the key residues involved. nih.gov

ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. mdpi.com This early-stage filtering helps eliminate compounds likely to fail in later development stages due to poor pharmacokinetic profiles.

By creating a continuous feedback loop where computational predictions guide synthetic efforts and experimental results refine the computational models, the lead optimization process for this chromen-2-one scaffold can be made significantly more efficient and effective. danaher.comarxiv.org

Q & A

Q. What are the established synthetic pathways for 7-hydroxy-4,5-dimethyl-2H-chromen-2-one?

Methodological Answer: Synthesis typically involves functionalizing coumarin derivatives. A common approach is the reduction of nitro-substituted precursors. For example:

  • Nitro Reduction: Dissolve a nitro precursor (e.g., 7-nitro-4,5-dimethylcoumarin) in dioxane, add iron powder and glacial acetic acid, and reflux for 4–6 hours. Filter and recrystallize using benzene or ethanol .
  • Hydroxylation: Direct hydroxylation via acidic or basic hydrolysis of methoxy or acetyl-protected intermediates under controlled pH (e.g., H₂SO₄ or NaOH) .

Key Optimization Parameters:

StepReagentsTemperatureYield (%)
Nitro reductionFe powder, AcOH80–100°C60–75
RecrystallizationBenzene/ethanolRT85–90

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions (e.g., methyl groups at C4/C5 and hydroxyl at C7). Key peaks:
    • Hydroxyl proton: δ 10.2–11.5 ppm (broad singlet).
    • Methyl groups: δ 2.3–2.6 ppm (singlets) .
  • IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and lactone carbonyl (1700–1750 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How is the solubility profile of this compound determined experimentally?

Methodological Answer:

  • Solvent Screening: Test solubility in polar (water, ethanol) and non-polar solvents (DCM, benzene) at 25°C.
  • pH-Dependent Solubility: Measure solubility in buffered solutions (pH 2–12) to assess ionization effects. Hydroxyl groups increase solubility in alkaline conditions .
  • Hansen Solubility Parameters: Use HSPiP software to predict solubility based on dispersion, polarity, and hydrogen-bonding interactions .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Antioxidant Assays: DPPH radical scavenging and FRAP tests to quantify free radical neutralization .
  • Enzyme Inhibition: Fluorescence-based assays for COX-2 or acetylcholinesterase inhibition, using IC₅₀ calculations .

Q. How does the substitution pattern (methyl/hydroxyl) influence its photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Methyl groups at C4/C5 cause bathochromic shifts (λmax ~320 nm) due to electron-donating effects. Hydroxyl at C7 enhances fluorescence quantum yield (ΦF ~0.4) .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature (60–120°C), solvent polarity (dioxane vs. DMF), and catalyst loading (Fe powder: 1–5 eq.) to identify optimal parameters .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 6 hours) while maintaining >90% yield .
  • Catalyst Screening: Test alternatives to Fe powder (e.g., Pd/C for hydrogenation) to minimize byproducts .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis: Compare substituent effects (e.g., 7-hydroxy vs. 7-methoxy derivatives) on activity .
  • Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .
  • In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and validate SAR trends .

Q. How can regioselective functionalization be achieved at the C7 hydroxyl group?

Methodological Answer:

  • Protection/Deprotection: Use TBSCl to protect hydroxyl, perform alkylation/acylation, then deprotect with TBAF .
  • Metal-Catalyzed Coupling: Suzuki-Miyaura reactions with Pd(OAc)₂ to introduce aryl groups at C7 .
  • Enzymatic Catalysis: Lipase-mediated acylation in non-aqueous media for eco-friendly modification .

Q. What advanced techniques validate its mechanism of action in cellular models?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Silence target genes (e.g., COX-2) in HeLa cells to confirm pathway involvement .
  • Metabolomics: LC-MS/MS profiling to track metabolite changes (e.g., prostaglandin levels) post-treatment .
  • Live-Cell Imaging: Confocal microscopy with fluorescent probes (e.g., Fluo-4 for Ca²⁺ signaling) .

Q. How are computational methods applied to predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD): Simulate binding stability with serum albumin (PDB: 1AO6) to predict plasma half-life .
  • QSAR Models: Train models on coumarin derivatives to correlate logP with membrane permeability (R² >0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.